molecular formula C16H6F10N2O2 B449441 2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide

2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide

Cat. No.: B449441
M. Wt: 448.21g/mol
InChI Key: MLDHOBIMRRAUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential drug candidate due to its unique properties.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain proteins and enzymes, making it a valuable tool in biochemical studies. The pathways involved include inhibition of specific enzymes and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzamide
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorobenzeneboronic acid

Uniqueness

Compared to similar compounds, 2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical reactions. Its multiple fluorine atoms also contribute to its stability and unique chemical properties .

Properties

Molecular Formula

C16H6F10N2O2

Molecular Weight

448.21g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C16H6F10N2O2/c17-5-3(6(18)10(22)13(25)9(5)21)15(29)27-1-2-28-16(30)4-7(19)11(23)14(26)12(24)8(4)20/h1-2H2,(H,27,29)(H,28,30)

InChI Key

MLDHOBIMRRAUHZ-UHFFFAOYSA-N

SMILES

C(CNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C(CNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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